4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multiple steps, including the formation of the benzamide core, chlorination, nitration, and the introduction of the morpholinopyridazinyl group. Each step requires specific reagents and conditions, such as:
Chlorination: Using thionyl chloride or phosphorus pentachloride.
Nitration: Using concentrated nitric acid and sulfuric acid.
Formation of the morpholinopyridazinyl group: Using morpholine and pyridazine derivatives under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-aminobenzamide
- 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-hydroxybenzamide
Uniqueness
4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
4-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c22-17-6-3-15(13-19(17)27(29)30)21(28)23-16-4-1-14(2-5-16)18-7-8-20(25-24-18)26-9-11-31-12-10-26/h1-8,13H,9-12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLYEHKAGYYWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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